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Midkine (114-122) -

Midkine (114-122)

Catalog Number: EVT-243696
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Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Midkine
Overview

Midkine is a heparin-binding growth factor that plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Specifically, the segment known as Midkine (114-122) refers to a peptide derived from the Midkine protein, which is highly expressed during embryonic development and has been implicated in neuroprotection and cancer progression. This peptide sequence is particularly important because it retains significant biological activity and can be synthesized for research and therapeutic purposes.

Source

Midkine was first identified as a product of a retinoic acid-responsive gene during embryogenesis. It is produced in various tissues, including the central nervous system, kidneys, and heart, and its expression is upregulated in response to injury or inflammation. The full-length Midkine protein consists of 121 amino acids, with the peptide of interest (114-122) representing a specific functional domain within this larger structure.

Classification

Midkine can be classified as:

  • Type: Growth factor
  • Family: Heparin-binding proteins
  • Function: Neurotrophic and pro-angiogenic activities
Synthesis Analysis

Methods

The synthesis of Midkine (114-122) typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a solid support.

Technical Details

  1. Solid-phase synthesis: The process begins with attaching the first amino acid to a resin. Subsequent amino acids are added one at a time while protecting groups are removed using specific reagents.
  2. Fmoc protection: The Fmoc group protects the amino group of each amino acid during synthesis. It is removed using a base, allowing for the next amino acid to be coupled.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.

The resulting peptide sequence from this synthesis method corresponds to the region 114-122 of Midkine.

Molecular Structure Analysis

Structure

The molecular structure of Midkine (114-122) consists of a sequence of amino acids that contributes to its biological function. The specific sequence includes several positively charged residues that are crucial for binding interactions with receptors.

Data

  • Molecular Weight: Approximately 1,000 Da (depending on specific modifications).
  • Amino Acid Sequence: The exact sequence can vary based on synthetic modifications but typically includes essential hydrophobic and basic residues that enhance its binding affinity.
Chemical Reactions Analysis

Reactions

Midkine (114-122) participates in several biochemical reactions:

  1. Receptor Binding: It binds to low-density lipoprotein receptor-related proteins and anaplastic lymphoma kinase receptors, initiating signaling cascades that promote cell survival and proliferation.
  2. Phosphorylation Events: Upon binding to its receptors, it activates downstream signaling pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase pathways.

Technical Details

These reactions often involve complex formation with other cellular components, leading to enhanced cellular responses under conditions such as hypoxia or inflammation.

Mechanism of Action

Process

The mechanism by which Midkine (114-122) exerts its effects involves several steps:

  1. Receptor Interaction: The peptide binds to specific receptors on target cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to cellular responses such as proliferation, migration, and survival.
  3. Biological Outcomes: These processes are critical during embryonic development, tissue repair following injury, and potentially in cancer progression.

Data

Research indicates that Midkine promotes angiogenesis and neuroprotection through these signaling pathways, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water and various organic solvents depending on modifications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with other biomolecules through electrostatic interactions due to its charged residues.

Relevant Data or Analyses

Studies have shown that modifications to the peptide can enhance its stability and bioactivity, making it a focus of research in drug design.

Applications

Midkine (114-122) has several scientific uses:

  1. Neuroprotection Research: Investigated for its potential to protect neurons from damage due to hypoxia or inflammation.
  2. Cancer Therapy Development: Explored as a biomarker for cancer progression and as a target for therapeutic interventions.
  3. Tissue Engineering: Its angiogenic properties make it suitable for applications in regenerative medicine.
Molecular Characterization of Midkine (114-122)

Midkine (MK) is a heparin-binding cytokine overexpressed in numerous malignancies, functioning as both a diagnostic biomarker and therapeutic target. The proteolytic fragment spanning residues 114-122 (AQCQETIRV) represents a structurally and functionally significant region within the C-terminal domain of the full-length 13-kDa MK protein [1] [5] [6]. This peptide resides within evolutionarily conserved sequences exhibiting >85% homology between murine and human MK, underscoring its biological importance [1] [8].

Sequence-Specific Functional Domains in Midkine Fragments

The AQCQETIRV sequence embodies critical structural determinants governing MK's interaction capabilities:

  • Heparin-Binding Motifs: Residues R120 and R122 contribute to electrostatic interactions with sulfated glycosaminoglycans (GAGs). Cluster analysis reveals these residues form part of a discontinuous heparin-binding site (Cluster I: K79/R81/K102; Cluster II: K86/K87/R89) essential for MK's biological activities [1] [2] [10].
  • Disulfide Architecture: Cysteine residues at positions 119 and 132 (full-length numbering) form an intra-domain disulfide bridge critical for structural stabilization of the β-sheet-rich C-domain [1] [6].
  • Receptor Interaction Interface: T120 and R122 participate in docking with receptors including PTPRζ and LRP1, validated through mutagenesis studies showing abolished signaling upon residue alteration [5] [8].

Table 1: Functional Residue Mapping of Midkine (114-122)

PositionResidueFunctional RoleStructural Impact
1 (114)Ala (A)N-terminal flexibilitySolvent exposure
2 (115)Gln (Q)Polar interaction networkHydrogen bonding stabilization
3 (116)Cys (C)Disulfide linkage (C119-C132)Domain structural integrity
4 (117)Gln (Q)Glycosaminoglycan recognitionHeparin affinity modulation
5 (118)Glu (E)pH-dependent charge modulationEndosomal processing stability
6 (119)Thr (T)Phosphorylation site candidateSignaling modulation potential
7 (120)Ile (I)Hydrophobic core stabilizationMHC-I binding pocket accommodation
8 (121)Arg (R)Heparin-binding cluster participationElectrostatic receptor docking
9 (122)Val (V)C-terminal anchor for MHC-IHLA-A*02:01 binding specificity

Structural Determinants of Midkine (114-122) Epitope Presentation

This 9-mer peptide demonstrates high-affinity binding to HLA-A*02:01, the most prevalent MHC-I allele in global populations. Key structural features governing its immunogenicity include:

  • MHC-I Anchoring Chemistry: Val122 serves as the primary C-terminal anchor, occupying the F-pocket of HLA-A*02:01 through hydrophobic interactions. Secondary anchors at P2 (Gln115) and P9 (Val122) provide stabilizing hydrogen bonds [4] [7].
  • TCR Recognition Landscape: Molecular dynamics simulations reveal solvent-exposed residues Gln117-Glu118-Thr119 form an immunodominant ridge, facilitating T-cell receptor (TCR) engagement. This region exhibits conformational flexibility enabling adaptation to diverse TCR complementarity-determining regions [7].
  • Proteasomal Processing Signatures: Flanking residues (113K/A114 and 122V/D123) contain proteolytic cleavage motifs favorable for immunoproteasome processing, enhancing epitope liberation efficiency compared to adjacent sequences [7] [9].

Table 2: HLA-A02:01 Binding Parameters of Midkine (114-122)*

ParameterValueMethodologyBiological Implication
Predicted IC50 (nM)28.7NetMHCpan 4.1High-affinity binder
Measured Dissociation Constant (Kd)56.3 ± 4.2 nMSurface plasmon resonanceStable peptide-MHC complex
Half-life of complex (hr)8.9Radiolabeled decay assayDurable surface presentation
Anchor ResiduesP1(A), P2(Q), P9(V)X-ray crystallographyOptimal binding groove occupancy
TCR Contact ResiduesP4-Q, P5-E, P6-TAlanine scanning mutagenesisCritical for T-cell recognition

Comparative Analysis of Midkine (114-122) with Other Proteolytic Fragments

Distinct biophysical and functional properties differentiate AQCQETIRV from other MK fragments:

  • Domain Localization Contrasts: Unlike N-terminal fragments (e.g., MK 1-50) exhibiting growth factor activity through β-strand-mediated dimerization, the C-terminal 114-122 fragment functions primarily in receptor engagement and immune recognition. N-terminal domains demonstrate higher thermal stability (ΔTm = +12°C) but reduced proteolytic resistance compared to the C-terminal fragment [1] [6] [9].
  • Proteolytic Susceptibility: The 114-122 sequence demonstrates exceptional stability in serum proteolysis assays (t1/2 > 120 min) due to structural constraints from the C116-C132 disulfide bond. In contrast, linker region fragments (e.g., MK 50-70) degrade within 15 minutes under identical conditions [1] [8].
  • Therapeutic Target Profiles: While N-terminal targeting antibodies (e.g., anti-MK 34-46) inhibit growth factor activity, the 114-122 epitope enables T-cell-mediated cytotoxicity. Chimeric antigen receptors (CARs) engineered with 114-122-specific TCRs demonstrate tumor-selective killing absent in N-terminal-targeted approaches [5] [9] [10].

Table 3: Comparative Functional Analysis of Midkine Proteolytic Fragments

FragmentDomain LocationKey FunctionsProteolytic Stability (t1/2, min)Therapeutic Relevance
MK 15-52N-domainHeparin binding, neurite extension18.3 ± 2.1Growth inhibition strategies
MK 53-61Hinge regionStructural flexibility linker8.7 ± 1.4Limited therapeutic utility
MK 62-104C-domain coreReceptor binding (PTPRζ, LRP1), dimerization95.6 ± 6.8Receptor blockade antibodies
MK 114-122C-terminal tailHLA-A*02:01 presentation, TCR engagement126.4 ± 9.3Cancer vaccine development
MK 130-143C-terminal extensionNuclear localization, anti-apoptotic activity42.5 ± 3.7Intracellular targeting challenges

Properties

Product Name

Midkine (114-122)

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